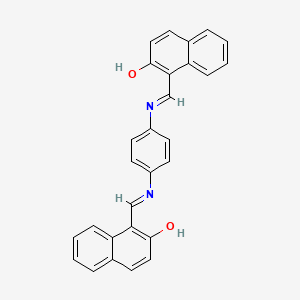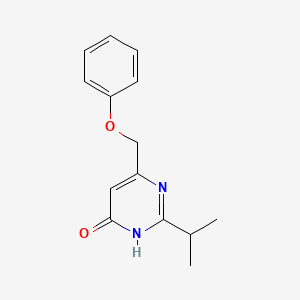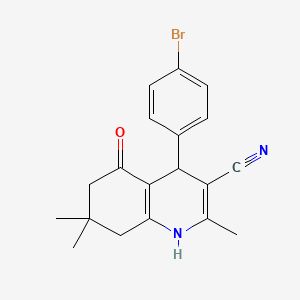
1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is a complex organic compound known for its unique structure and properties This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) typically involves the reaction between 1,4-phenylenediamine and naphthaldehyde derivatives. One common method includes the following steps :
- Dissolve 1,4-phenylenediamine (0.7569 g, 6.999 mmol) and 5-bromo-salicylaldehyde (2.8149 g, 14.003 mmol) in ethanol (40 ml).
- Stir the mixture at room temperature for 2 hours.
- Add pentane (30 ml) to the reaction mixture.
- Separate the formed precipitate by filtration, wash with ether, and dry at 50°C to obtain a yellow powder.
Crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation from an N,N-dimethylformamide solution at 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its ability to bind to biological targets and its potential therapeutic effects.
Industry: Utilized in the development of sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) involves its ability to form stable complexes with metal ions. This compound acts as a tetradentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. The resulting metal complexes can exhibit unique electronic and catalytic properties, making them useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((1E,1’E)-(1,4-Phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol)
- 2,2’-((1E,1’E)-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- Salen-type Schiff bases
Uniqueness
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is unique due to its specific structural arrangement, which includes naphthalen-2-ol groups and azanylylidene linkages. This structure imparts distinct electronic properties and reactivity, making it valuable for specialized applications in catalysis, sensing, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
17635-31-3 |
|---|---|
Molekularformel |
C28H20N2O2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H20N2O2/c31-27-15-9-19-5-1-3-7-23(19)25(27)17-29-21-11-13-22(14-12-21)30-18-26-24-8-4-2-6-20(24)10-16-28(26)32/h1-18,31-32H |
InChI-Schlüssel |
AEIQAMSFNASQDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)


![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)






